molecular formula C10H14OS B13987862 6-Thiophen-2-ylhexan-2-one

6-Thiophen-2-ylhexan-2-one

Cat. No.: B13987862
M. Wt: 182.28 g/mol
InChI Key: ZHEPVOJGPDGAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thiophen-2-ylhexan-2-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-2-ylhexan-2-one can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the thiophene moiety onto a hexanone backbone .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of multicomponent reactions and catalytic processes to ensure high yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-2-ylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

6-Thiophen-2-ylhexan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thiophen-2-ylhexan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde
  • 2-Acetylthiophene
  • Thiophene-2-carboxylic acid

Uniqueness

6-Thiophen-2-ylhexan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hexanone backbone provides additional flexibility and reactivity compared to simpler thiophene derivatives .

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

6-thiophen-2-ylhexan-2-one

InChI

InChI=1S/C10H14OS/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-8H,2-3,5-6H2,1H3

InChI Key

ZHEPVOJGPDGAKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.